
2-Benzyl-11-chloro-8-methyl-2,8-dihydro(1,2,4)triazino(4,3-d)(1,4)benzodiazepine-3,4,7(6H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-11-chloro-8-methylbenzo[f][1,2,4]triazino[4,3-d][1,4]diazepine-3,4,7(2H,6H,8H)-trione is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of triazino-diazepines, which are known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-11-chloro-8-methylbenzo[f][1,2,4]triazino[4,3-d][1,4]diazepine-3,4,7(2H,6H,8H)-trione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the use of chlorinated benzyl derivatives and triazine precursors, followed by cyclization and chlorination steps .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, such as metal catalysts or nanocatalysts, to facilitate the cyclization process . Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-11-chloro-8-methylbenzo[f][1,2,4]triazino[4,3-d][1,4]diazepine-3,4,7(2H,6H,8H)-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the chlorinated moiety.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-Benzyl-11-chloro-8-methylbenzo[f][1,2,4]triazino[4,3-d][1,4]diazepine-3,4,7(2H,6H,8H)-trione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-11-chloro-8-methylbenzo[f][1,2,4]triazino[4,3-d][1,4]diazepine-3,4,7(2H,6H,8H)-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties . Additionally, the compound’s structure allows it to interact with DNA or proteins, potentially leading to anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
2-Benzyl-11-chloro-8-methylbenzo[f][1,2,4]triazino[4,3-d][1,4]diazepine-3,4,7(2H,6H,8H)-trione is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of benzyl, chloro, and triazino-diazepine moieties makes it a versatile compound for various applications in scientific research and industry .
Propiedades
Número CAS |
57632-90-3 |
|---|---|
Fórmula molecular |
C19H15ClN4O3 |
Peso molecular |
382.8 g/mol |
Nombre IUPAC |
2-benzyl-11-chloro-8-methyl-6H-[1,2,4]triazino[4,3-d][1,4]benzodiazepine-3,4,7-trione |
InChI |
InChI=1S/C19H15ClN4O3/c1-22-15-8-7-13(20)9-14(15)17-21-24(10-12-5-3-2-4-6-12)19(27)18(26)23(17)11-16(22)25/h2-9H,10-11H2,1H3 |
Clave InChI |
UIFUDRFTZKRNDI-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CN2C(=NN(C(=O)C2=O)CC3=CC=CC=C3)C4=C1C=CC(=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


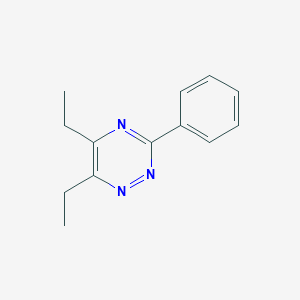
![(S)-2,3,4,9-Tetrahydrothiopyrano[2,3-b]indol-3-amine](/img/structure/B13102211.png)
![3-Oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13102221.png)
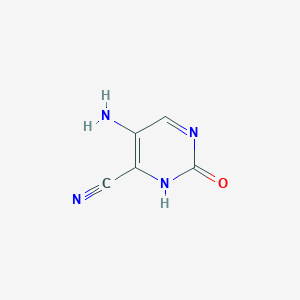

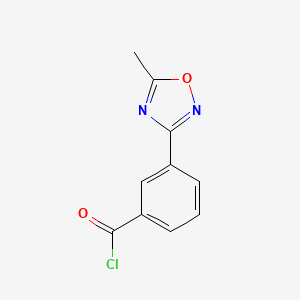
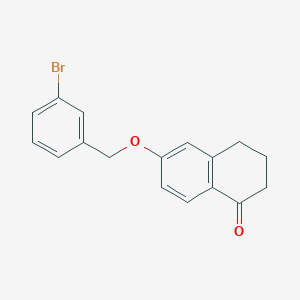
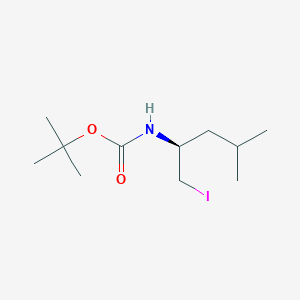
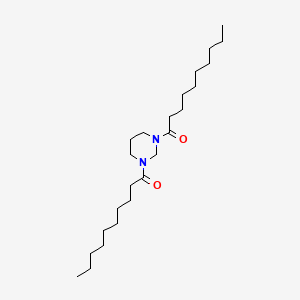
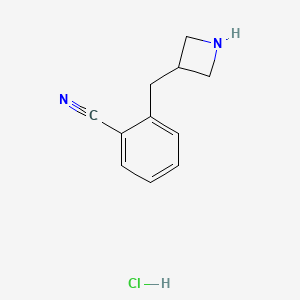
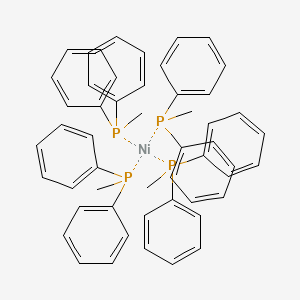
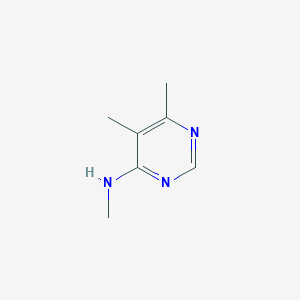

![1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine](/img/structure/B13102282.png)
